1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline
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Overview
Description
1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a chromen-7-yl moiety with a pyrrolidine-2-carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the chromen-7-yl moiety, which can be synthesized through the reaction of 4,8-dimethyl-2-oxo-2H-chromen with hexyl bromide under basic conditions. The resulting intermediate is then reacted with 2-bromoacetic acid to form the 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .
The next step involves the coupling of this intermediate with pyrrolidine-2-carboxylic acid. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The chromen-7-yl moiety can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The hexyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen-7-yl derivatives.
Scientific Research Applications
1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine-2-carboxylic acid group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- (3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
- 3-({2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoate
Uniqueness
1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID is unique due to the combination of the chromen-7-yl moiety with the pyrrolidine-2-carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H31NO6 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2S)-1-[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H31NO6/c1-4-5-6-7-9-18-15(2)17-11-12-20(16(3)22(17)31-24(18)29)30-14-21(26)25-13-8-10-19(25)23(27)28/h11-12,19H,4-10,13-14H2,1-3H3,(H,27,28)/t19-/m0/s1 |
InChI Key |
DRRLBGGHLHMLTN-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N3CCC[C@H]3C(=O)O)C)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N3CCCC3C(=O)O)C)OC1=O)C |
Origin of Product |
United States |
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